6-Methyl-2-(pyridin-4-yl)pyrimidin-4-amine
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Overview
Description
6-Methyl-2-(pyridin-4-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 6-position and a pyridinyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(pyridin-4-yl)pyrimidin-4-amine typically involves the condensation of appropriate pyridine and pyrimidine derivatives. One common method involves the reaction of 2-chloropyrimidine with 4-aminopyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(pyridin-4-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as DMF or DMSO.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
6-Methyl-2-(pyridin-4-yl)pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(pyridin-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking substrate access and subsequent phosphorylation events .
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol
- 2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
6-Methyl-2-(pyridin-4-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the design of novel compounds with potential therapeutic and industrial applications .
Properties
CAS No. |
61310-35-8 |
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Molecular Formula |
C10H10N4 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
6-methyl-2-pyridin-4-ylpyrimidin-4-amine |
InChI |
InChI=1S/C10H10N4/c1-7-6-9(11)14-10(13-7)8-2-4-12-5-3-8/h2-6H,1H3,(H2,11,13,14) |
InChI Key |
KNKKGGMVDGAMLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=NC=C2)N |
Origin of Product |
United States |
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